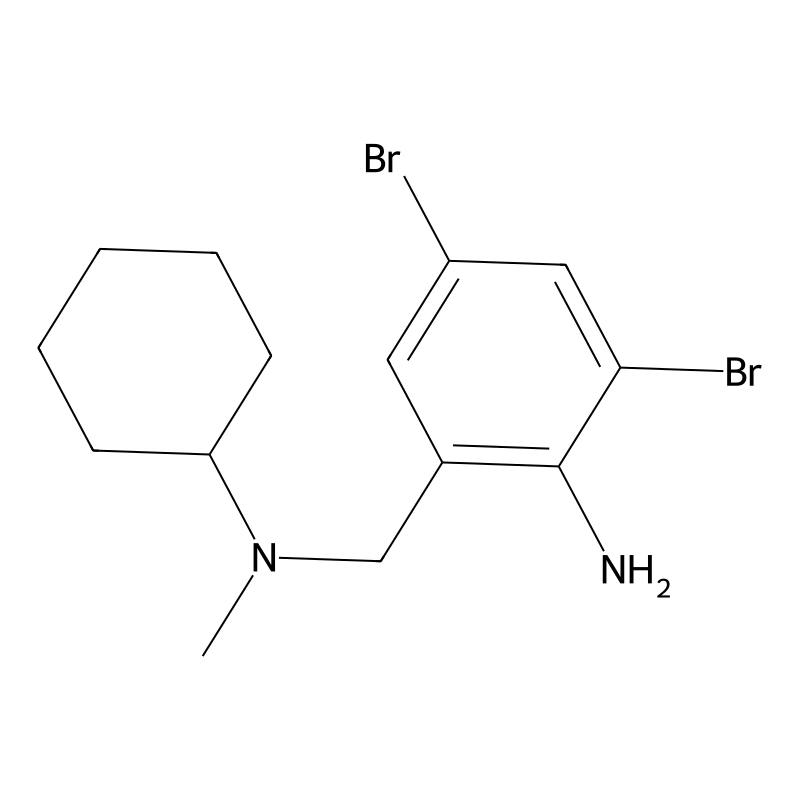

Bromhexine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Bromhexine is a synthetic derivative of the plant alkaloid vasicine, widely utilized in chemoinformatics and pharmacological research as a highly lipophilic secretolytic agent and a precursor to its active metabolite, ambroxol [1]. Beyond its classical role in modulating respiratory mucus rheology via lysosomal stimulation, bromhexine has gained significant procurement relevance as a non-peptide inhibitor of the transmembrane protease serine 2 (TMPRSS2) [2]. Characterized by its high lipophilicity (LogP 5.14) and poor neutral aqueous solubility (0.4 g/L at 20°C), the compound requires specific handling and formulation strategies in laboratory settings, distinguishing it from more hydrophilic mucolytics[3]. For industrial and research buyers, bromhexine represents a critical standard for evaluating prodrug metabolism, protease-dependent viral entry, and indirect mucociliary clearance mechanisms.

References

- [1] PubChem, 'Bromhexine | C14H20Br2N2 | CID 2442', National Center for Biotechnology Information.

- [2] IMR Press, 'Repurposing and discovery of transmembrane serine protease 2 (TMPRSS2) inhibitors as prophylactic therapies for new coronavirus', Pharmazie 78 (2023).

- [3] Chemister.ru, 'Properties of substance: bromhexine', Chemical Database.

Procurement substitution of bromhexine with its active metabolite, ambroxol, or with direct-acting mucolytics like N-acetylcysteine (NAC) fundamentally compromises assay integrity [1]. While bromhexine and ambroxol share a metabolic lineage, bromhexine possesses a significantly higher lipophilicity (LogP 5.14 vs. 2.65), demanding distinct solvent systems (e.g., organic solvents) to prevent precipitation in in vitro models [2]. More critically, bromhexine acts as a potent inhibitor of TMPRSS2 (IC50 = 0.75 µM), a property that ambroxol lacks at comparable concentrations, making the parent compound irreplaceable in viral entry and protease inhibition screens [3]. Furthermore, unlike NAC, which directly cleaves mucin disulfide bonds, bromhexine's indirect lysosomal mechanism renders it ineffective against DNA-rich purulent mucus, requiring precise material selection based on the specific rheological model being tested [1].

References

- [1] Veterinary Information Network (VIN), 'Drugs Used in the Management of Respiratory Diseases', WSAVA2006.

- [2] PubChem, 'Bromhexine | C14H20Br2N2 | CID 2442', National Center for Biotechnology Information.

- [3] Universal Journal of Pharmaceutical Research, 'ROLE OF AMBROXOL AS A PROPHYLACTIC AGENT AGAINST COVID-19', 2021.

Target Specificity: TMPRSS2 Protease Inhibition

In biochemical screens targeting the transmembrane protease serine 2 (TMPRSS2)—a critical enzyme for viral spike protein priming—bromhexine demonstrates potent inhibition with an IC50 of 0.75 µM[1]. In stark contrast, its active metabolite ambroxol fails to exhibit TMPRSS2 inhibition even at concentrations up to 40 µM in equivalent enzymatic assays [2]. This stark pharmacological divergence makes bromhexine a mandatory selection over its metabolite for research focused on non-peptide protease inhibitors.

| Evidence Dimension | TMPRSS2 Inhibition (IC50) |

| Target Compound Data | Bromhexine: 0.75 µM |

| Comparator Or Baseline | Ambroxol: No inhibition at 40 µM |

| Quantified Difference | >50-fold difference in target affinity |

| Conditions | Recombinant TMPRSS2 biochemical assay |

Ensures researchers procure the active parent compound rather than the inactive metabolite for viral entry and prostate cancer metastasis models.

Physicochemical Profile: Lipophilicity and Solubility

Bromhexine is characterized by high lipophilicity, exhibiting a LogP of 5.14 and an aqueous solubility of less than 1 mg/mL [1]. Its primary metabolite, ambroxol, has a significantly lower LogP of 2.65 [2]. Because of this low aqueous solubility, bromhexine requires stock preparation in organic solvents such as alcohol or chloroform to prevent precipitation in aqueous cell culture media, a step not strictly required for more hydrophilic comparators [3].

| Evidence Dimension | Lipophilicity (LogP) |

| Target Compound Data | Bromhexine: LogP 5.14 |

| Comparator Or Baseline | Ambroxol: LogP 2.65 |

| Quantified Difference | 2.49 LogP unit difference (substantially higher lipophilicity for Bromhexine) |

| Conditions | Standard physicochemical profiling |

Dictates mandatory solvent selection (e.g., organic solvents) and formulation protocols to ensure reproducibility in in vitro assays.

Rheological Efficacy on Purulent vs. Non-Purulent Mucus

Bromhexine reduces mucus viscosity indirectly by increasing lysosomal activity to hydrolyze acid mucopolysaccharides, whereas N-acetylcysteine (NAC) acts directly by cleaving disulfide bonds [1]. Consequently, bromhexine's efficacy is highly limited in purulent bronchial inflammation, where viscosity is driven by DNA fibers rather than mucopolysaccharides [1]. In contrast, NAC effectively reduces the viscoelasticity of both purulent and non-purulent secretions regardless of DNA presence[1].

| Evidence Dimension | Viscosity reduction in purulent (DNA-rich) mucus |

| Target Compound Data | Bromhexine: Limited efficacy (does not affect DNA fibers) |

| Comparator Or Baseline | N-acetylcysteine (NAC): High efficacy (cleaves disulfide bonds directly) |

| Quantified Difference | Mechanistic failure of bromhexine in DNA-rich environments vs. sustained NAC activity |

| Conditions | Ex vivo rheological assessment of tracheobronchial secretions |

Prevents the misapplication of bromhexine in experimental models of purulent respiratory disease where a direct-acting agent like NAC is required.

TMPRSS2-Dependent Viral Entry Assays

Due to its established IC50 of 0.75 µM against TMPRSS2, bromhexine is the preferred non-peptide standard for screening inhibitors of SARS-CoV-2 and influenza viral entry[1]. It should be selected over ambroxol, which lacks this specific protease inhibitory activity, ensuring accurate baseline comparisons in cell-based fusion models.

Prodrug Metabolism and Pharmacokinetic Modeling

Bromhexine's high lipophilicity (LogP 5.14) and extensive hepatic first-pass metabolism, which reduces its oral bioavailability to approximately 22-27%, make it an ideal substrate for in vitro and in vivo pharmacokinetic studies[2]. It is specifically procured to evaluate cytochrome P450-mediated demethylation and hydroxylation pathways that yield ambroxol.

Non-Purulent Mucus Rheology Modification

In ex vivo models evaluating secretomotor function and mucopolysaccharide depolymerization, bromhexine is utilized to stimulate serous glands and increase lysosomal activity [3]. It is the correct choice for non-purulent baseline models, whereas NAC must be substituted if the assay involves DNA-rich purulent sputum.

References

- [1] IMR Press, 'Repurposing and discovery of transmembrane serine protease 2 (TMPRSS2) inhibitors as prophylactic therapies for new coronavirus', Pharmazie 78 (2023).

- [2] PubChem, 'Bromhexine | C14H20Br2N2 | CID 2442', National Center for Biotechnology Information.

- [3] Veterinary Information Network (VIN), 'Drugs Used in the Management of Respiratory Diseases', WSAVA2006.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Drug Classes

Mechanism of Action

Pictograms

Environmental Hazard

Other CAS

Absorption Distribution and Excretion

After a dose of bromhexine was administered during a pharmacokinetic study, approximately 97% of the radiolabeled dose was detected in the urine; under 1% was detected as the parent drug.

After intravenous administration in a pharmacokinetic study, bromhexine was found to be widely distributed. Bromhexine is known to cross the blood-brain barrier; small concentrations may cross the placenta. The average volume of distribution of bromhexine was 1209 ± 206 L (19 L/kg). Lung tissue concentrations of bromhexine two hours after a dose were 1.5 to 3.2 times higher in bronchial tissues than plasma concentrations. Pulmonary parynchema concentrations were 3.4 to 5.9 times higher when compared to plasma concentrations.

The clearance of bromhexine ranges from 843-1073 mL/min, within the range of the hepatic circulation.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

[Stability of Six Drugs in Total Parenteral Nutrition Solution]

Takefumi Kumagai, Naoko Narahara, Eiji Sato, Yoshitaka Kihira, Yoshino Fujimura, Eijiro Kojima, Shojiro Ogawa, Yuko Date, Yasuto Tsuruta, Hironori Yoshitomi, Hirofumi InouePMID: 33790125 DOI: 10.1248/yakushi.20-00239

Abstract

Elneopa NF No. 1 and No. 2 infusions are total parenteral nutrition solutions packaged in four-chambered infusion bags. They have been used as home parenteral nutrition, with various drugs injected into the infusion bags, for treating patient symptoms. In this study, we investigated the stability of six drugs, including famotidine, scopolamine butylbromide, furosemide, bromhexine hydrochloride, betamethasone sodium phosphate, and metoclopramide hydrochloride in the infusion bags under dark conditions at 4℃ for 7 days. Additionally, we developed a high-performance liquid chromatography method to determine drug concentrations in the infusions. The concentrations of injected famotidine, scopolamine butylbromide, and betamethasone sodium phosphate remained unchanged when the four chambers of Elneopa NF No. 1 and No. 2 were opened and the infusions were mixed. Their respective concentrations in the upper and lower chambers also remained unchanged. The concentration of furosemide in the upper chamber of the No. 1 infusion bag decreased after 5 days, although no change was observed in the other chambers and the mixed infusions with the four chambers opened. The concentration of bromhexine hydrochloride slightly decreased in the upper chambers (approximately 3%) after the co-infusion but decreased significantly in the other chambers and the mixed infusions with the four chambers opened. The concentration of metoclopramide hydrochloride significantly decreased in the upper chambers after the co-infusion; however, no change in concentration was observed in the other chambers and the mixed infusion with the four chambers opened. The results of this study provide useful information on home-based parenteral nutrition.Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities

Nada S Abdelwahab, Selvia M Adly, Nourudin W Ali, Maha M AbdelrahmanPMID: 33532822 DOI: 10.1093/chromsci/bmaa132

Abstract

Two simple, sensitive and validated chromatographic methods were developed for quantitative determination of bromhexine hydrochloride (BHX) in presence of its major impurities, impurity B (IMB) and impurity C (IMC), as specified by British Pharmacopoeia. First method (I) was high-performance thin layer chromatography-densitometry at which the chromatographic separation was performed using silica gel plates and developing system consisted of hexane:acetone:ammonia solution (9:0.5:0.08, by volume) with ultraviolet scanning at 240 nm and linearity was achieved in the ranges of 0.40-10.00, 0.20-2.00 and 0.20-2.00 μg/band of BHX, IMB and IMC, respectively. Also, second chromatographic method (II) was high-performance liquid chromatography (HPLC) where the separation was carried out on C18 column at isocratic mode at flow rate 1.5 mL/min. The mobile phase consisted of methanol:water (90:10, v/v) adjusted to pH 2.5 with O-phosphoric acid and temperature was adjusted to 40°C. The scanning wavelength was 240 nm. The chromatographic run time was 6 min. Linearity of this method was achieved in the ranges of 4.00-40.00, 0.20-10.00 and 0.50-10.00 μg/mL for BHX, IMB and IMC, respectively. The validation of these chromatographic methods was made according to International Conference on Harmonization guidelines. These methods were successfully applied for determination of BHX in its pharmaceutical formulation. Also, statistical comparison was attained between the developed methods and the reported HPLC method using Student's t-test and F-test, and the obtained results showed that there was not any significant difference between them concerning with accuracy and precision.Results of Open-Label non-Randomized Comparative Clinical Trial: "BromhexIne and Spironolactone for CoronаvirUs Infection requiring hospiTalization (BISCUIT)

V Yu Mareev, Ya A Orlova, A G Plisyk, E P Pavlikova, S T Matskeplishvili, Z A Akopyan, E M Seredenina, A V Potapenko, M A Agapov, D A Asratyan, L I Dyachuk, L M Samokhodskaya, Е А Mershina, V E Sinitsyn, P V Pakhomov, M M Bulanova, A A Fuks, Yu V Mareev, Yu L Begrambekova, А А KamalovPMID: 33487145 DOI: 10.18087/cardio.2020.11.n1440

Abstract

Introduction The aim of this study was to assess the efficacy and safety of a combination of bromhexine at a dose of 8 mg 4 times a day and spironolactone 50 mg per day in patients with mild and moderate COVID 19.Material and methods It was an open, prospective comparative non-randomized study. 103 patients were included (33 in the bromhexine and spironolactone group and 70 in the control group). All patients had a confirmed 2019 novel coronavirus infection (COVID 19) based on a positive polymerase chain reaction (PCR) for SARS-CoV-2 virus RNA and/or a typical pattern of viral pneumonia on multispiral computed tomography. The severity of lung damage was limited to stage I-II, the level of CRP should not exceed 60 mg / dL and SO2 in the air within 92-98%. The duration of treatment is 10 days.Results The decrease in scores on the SHOKS-COVID scale, which, in addition to assessing the clinical status, the dynamics of CRP (a marker of inflammation), D-dimer (a marker of thrombus formation), and the degree of lung damage on CT (primary endpoint) was statistically significant in both groups and differences between them was not identified. Analysis for the group as a whole revealed a statistically significant reduction in hospitalization time from 10.4 to 9.0 days (by 1.5 days, p=0.033) and fever time from 6.5 to 3.9 days (by 2.5 days, p<0.001). Given the incomplete balance of the groups, the main analysis included 66 patients who were match with using propensity score matching. In matched patients, temperature normalization in the bromhexine/spironolactone group occurred 2 days faster than in the control group (p=0.008). Virus elimination by the 10th day was recorded in all patients in the bromhexine/spironolactone group; the control group viremia continued in 23.3% (p=0.077). The number of patients who had a positive PCR to the SARS-CoV-2 virus on the 10th day of hospitalization or longer (≥10 days) hospitalization in the control group was 20/21 (95.2%), and in the group with bromhexine /spironolactone -14/24 (58.3%), p=0.012. The odds ratio of having a positive PCR or more than ten days of hospitalization was 0.07 (95% CI: 0.008 - 0.61, p=0.0161) with bromhexine and spironolactone versus controls. No side effects were reported in the study group.Conclusion The combination of bromhexine with spironolactone appeared effective in treating a new coronavirus infection by achieving a faster normalization of the clinical condition, lowering the temperature one and a half times faster, and reducing explanatory combine endpoint the viral load or long duration of hospitalization (≥ 10 days).[Combination therapy at an early stage of the novel coronavirus infection (COVID-19). Case series and design of the clinical trial "BromhexIne and Spironolactone for CoronаvirUs Infection requiring hospiTalization (BISCUIT)"]

V Yu Mareev, Ya A Orlova, E P Pavlikova, S T Matskeplishvili, Z A Akopyan, A G Plisyk, E M Seredenina, D A Asratyan, A V Potapenko, P S Malakhov, L M Samokhodskaya, E A Mershina, V E Sinitsyn, M M Bulanova, A A Fuks, Yu V Mareev, Yu L Begrambekova, A A KamalovPMID: 33155953 DOI: 10.18087/cardio.2020.8.n1307

Abstract

The article focuses on effective treatment of the novel coronavirus infection (COVID-19) at early stages and substantiates the requirement for antiviral therapy and for decreasing the viral load to prevent the infection progression. The absence of a specific antiviral therapy for the SARS-CoV-2 virus is stated. The authors analyzed results of early randomized studies using lopinavir/ritonavir, remdesivir, and favipiravir in COVID-19 and their potential for the treatment of novel coronavirus infection. Among the drugs blocking the virus entry into cells, the greatest attention was paid to the antimalaria drugs, chloroquine and hydroxychloroquine. The article addresses in detail ineffectiveness and potential danger of hydroxychloroquine, which demonstrated neither a decrease in the time of clinical recovery nor any improvement of prognosis for patients with COVID-19. The major objective was substantiating a possible use of bromhexine, a mucolytic and anticough drug, which can inhibit transmembrane serin protease 2 required for entry of the SARS-CoV-2 virus into cells. Spironolactone may have a similar feature. Due to its antiandrogenic effects, spironolactone can inhibit X-chromosome-related synthesis of ACE-2 receptors and activation of transmembrane serin protease 2. In addition to slowing the virus entry into cells, spironolactone decreases severity of fibrosis in different organs, including the lungs. The major part of the article addresses clinical examples of managing patients with COVID-19 at the University Clinic of the Medical Research and Educational Centre of the M. V. Lomonosov Moscow State University, including successful treatment with schemes containing bromhexine and spironolactone. In conclusion, the authors described the design of a randomized, prospective BISCUIT study performed at the University Clinic of the M. V. Lomonosov Moscow State University with an objective of evaluating the efficacy of this scheme.New prophylaxis regimen for SARS-CoV-2 infection in health professionals with low doses of hydroxychloroquine and bromhexine: a randomised, double-blind placebo clinical trial (ELEVATE Trial)

Julio Granados-Montiel, Eric Hazan-Lasri, Rafael Franco-Cendejas, Tatiana Chávez-Heres, Phaedra Silva-Bermudez, Rocio Aguilar-Gaytán, Natalia Manzano-León, Karla Méndez-Maldonado, Alejandro Alvarez-Arce, Raigam Jafet Martínez-PortillaPMID: 34344672 DOI: 10.1136/bmjopen-2020-045190

Abstract

SARS-CoV-2 infection in Mexico has caused ~2.7 million confirmed cases; around 20%-25% of health workers will be infected by the virus at their workplace, with approximately 4.4% of mortality. High infectivity of SARS-CoV-2 is related with cell entry mechanism, through the ACE receptor. SARS-CoV-2 requires transmembrane protease serine 2 to cleave its spike glycoprotein and ensure fusion of host cell and virus membrane. We propose studying prophylactic treatment with hydroxychloroquine (HCQ) and bromhexine (BHH), which have been shown to be effective in preventing SARS-CoV-2 infection progression when administered in early stages. The aim of this study is to assess the efficacy of HCQ and BHH as prophylactic treatments for SARS-CoV-2 infection in healthy health workers exposed to the virus.Double-blind randomised clinical trial, with parallel allocation at a 1:1 ratio with placebo, of low doses of HCQ plus BHH, for 60 days. Study groups will be defined as follows: (1) HCQ 200 mg/day+BHH 8 mg/8 hours versus (2) HCQ placebo plus BHH placebo. Primary endpoint will be efficacy of both interventions for the prevention of SARS-CoV-2 infection, determined by the risk ratio of infected personnel and the absolute risk. At least a 16% reduction in absolute risk is expected between the intervention and placebo groups; a minimum of 20% infection is expected in the placebo group. The sample size calculation estimated a total of 214 patients assigned: two groups of 107 participants each.

This protocol has been approved by the local Medical Ethics Committee (National Institute of Rehabilitation 'Luis Guillermo Ibarra Ibarra', approval number INRLGII/25/20) and by the Federal Commission for Protection against Sanitary Risks (COFEPRIS, approval number 203 300 410A0058/2020). The results of the study will be submitted for publication in peer-reviewed journals and disseminated through conferences.

.

Evaluating the efficacy and safety of bromhexine hydrochloride tablets in treating pediatric COVID-19: A protocol for meta-analysis and systematic review

Yuying Wang, Yinghua Zhang, Xia Chen, Kun Xue, Tianjing Zhang, Xiaohong RenPMID: 32925756 DOI: 10.1097/MD.0000000000022114

Abstract

Bromhexine hydrochloride tablets may be effective in the treatment of Coronavirus disease 2019 (COVID-19) in children. This study will further evaluate the efficacy and safety of bromhexine hydrochloride tablets in the treatment of COVID-19 in children.The following electronic databases will be searched, with all relevant randomized controlled trials (RCTs) up to August 2020 to be included: PubMed, Embase, Web of Science, the Cochrane Library, China National Knowledge Infrastructure (CNKI), the Chongqing VIP China Science and Technology Database (VIP), Wanfang, the Technology Periodical Database, and the Chinese Biomedical Literature Database (CBM). As well as the above, Baidu, the International Clinical Trials Registry Platform (ICTRP), Google Scholar, and the Chinese Clinical Trial Registry (ChiCTR) will also be searched to obtain more comprehensive data. Besides, the references of the included literature will also be traced to supplement our search results and to obtain all relevant literature.

This systematic review will evaluate the current status of bromhexine hydrochloride in the treatment of COVID-19 in children, to evaluate its efficacy and safety.

This study will provide the latest evidence for evaluating the efficacy and safety of bromhexine hydrochloride in the treatment of COVID-19 in children.

CRD42020199805.

The private information of individuals will not be published. This systematic review will also not involve endangering participant rights. Ethical approval is not available. The results may be published in peer-reviewed journals or disseminated at relevant conferences.

Bromhexine Hydrochloride Tablets for the Treatment of Moderate COVID-19: An Open-Label Randomized Controlled Pilot Study

Ting Li, Laifang Sun, Wenwu Zhang, Chanfan Zheng, Chenchen Jiang, Mingjing Chen, Di Chen, Zhijuan Dai, Shihui Bao, Xian ShenPMID: 32881359 DOI: 10.1111/cts.12881

Abstract

This open-label randomized controlled pilot study aimed to test the study feasibility of bromhexine hydrochloride (BRH) tablets for the treatment of mild or moderate coronavirus disease 2019 (COVID-19) and to explore its clinical efficacy and safety. Patients with mild or moderate COVID-19 were randomly divided into the BRH group or the control group at a 2:1 ratio. Routine treatment according to China's Novel Coronavirus Pneumonia Diagnosis and Treatment Plan was performed in both groups, whereas patients in the BRH group were additionally given oral BRH (32 mg t.i.d.) for 14 consecutive days. The efficacy and safety of BRH were evaluated. A total of 18 patients with moderate COVID-19 were randomized into the BRH group (n = 12) or the control group (n = 6). There were suggestions of BRH advantage over placebo in improved chest computed tomography, need for oxygen therapy, and discharge rate within 20 days. However, none of these findings were statistically significant. BRH tablets may potentially have a beneficial effect in patients with COVID-19, especially for those with lung or hepatic injury. A further definitive large-scale clinical trial is feasible and necessary.Interventions for treatment of COVID-19: Second edition of a living systematic review with meta-analyses and trial sequential analyses (The LIVING Project)

Sophie Juul, Emil Eik Nielsen, Joshua Feinberg, Faiza Siddiqui, Caroline Kamp Jørgensen, Emily Barot, Johan Holgersson, Niklas Nielsen, Peter Bentzer, Areti Angeliki Veroniki, Lehana Thabane, Fanlong Bu, Sarah Klingenberg, Christian Gluud, Janus Christian JakobsenPMID: 33705495 DOI: 10.1371/journal.pone.0248132

Abstract

COVID-19 is a rapidly spreading disease that has caused extensive burden to individuals, families, countries, and the world. Effective treatments of COVID-19 are urgently needed. This is the second edition of a living systematic review of randomized clinical trials assessing the effects of all treatment interventions for participants in all age groups with COVID-19.We planned to conduct aggregate data meta-analyses, trial sequential analyses, network meta-analysis, and individual patient data meta-analyses. Our systematic review was based on PRISMA and Cochrane guidelines, and our eight-step procedure for better validation of clinical significance of meta-analysis results. We performed both fixed-effect and random-effects meta-analyses. Primary outcomes were all-cause mortality and serious adverse events. Secondary outcomes were admission to intensive care, mechanical ventilation, renal replacement therapy, quality of life, and non-serious adverse events. According to the number of outcome comparisons, we adjusted our threshold for significance to p = 0.033. We used GRADE to assess the certainty of evidence. We searched relevant databases and websites for published and unpublished trials until November 2, 2020. Two reviewers independently extracted data and assessed trial methodology. We included 82 randomized clinical trials enrolling a total of 40,249 participants. 81 out of 82 trials were at overall high risk of bias. Meta-analyses showed no evidence of a difference between corticosteroids versus control on all-cause mortality (risk ratio [RR] 0.89; 95% confidence interval [CI] 0.79 to 1.00; p = 0.05; I2 = 23.1%; eight trials; very low certainty), on serious adverse events (RR 0.89; 95% CI 0.80 to 0.99; p = 0.04; I2 = 39.1%; eight trials; very low certainty), and on mechanical ventilation (RR 0.86; 95% CI 0.55 to 1.33; p = 0.49; I2 = 55.3%; two trials; very low certainty). The fixed-effect meta-analyses showed indications of beneficial effects. Trial sequential analyses showed that the required information size for all three analyses was not reached. Meta-analysis (RR 0.93; 95% CI 0.82 to 1.07; p = 0.31; I2 = 0%; four trials; moderate certainty) and trial sequential analysis (boundary for futility crossed) showed that we could reject that remdesivir versus control reduced the risk of death by 20%. Meta-analysis (RR 0.82; 95% CI 0.68 to 1.00; p = 0.05; I2 = 38.9%; four trials; very low certainty) and trial sequential analysis (required information size not reached) showed no evidence of difference between remdesivir versus control on serious adverse events. Fixed-effect meta-analysis showed indications of a beneficial effect of remdesivir on serious adverse events. Meta-analysis (RR 0.40; 95% CI 0.19 to 0.87; p = 0.02; I2 = 0%; two trials; very low certainty) showed evidence of a beneficial effect of intravenous immunoglobulin versus control on all-cause mortality, but trial sequential analysis (required information size not reached) showed that the result was severely underpowered to confirm or reject realistic intervention effects. Meta-analysis (RR 0.63; 95% CI 0.35 to 1.14; p = 0.12; I2 = 77.4%; five trials; very low certainty) and trial sequential analysis (required information size not reached) showed no evidence of a difference between tocilizumab versus control on serious adverse events. Fixed-effect meta-analysis showed indications of a beneficial effect of tocilizumab on serious adverse events. Meta-analysis (RR 0.70; 95% CI 0.51 to 0.96; p = 0.02; I2 = 0%; three trials; very low certainty) showed evidence of a beneficial effect of tocilizumab versus control on mechanical ventilation, but trial sequential analysis (required information size not reached) showed that the result was severely underpowered to confirm of reject realistic intervention effects. Meta-analysis (RR 0.32; 95% CI 0.15 to 0.69; p < 0.00; I2 = 0%; two trials; very low certainty) showed evidence of a beneficial effect of bromhexine versus standard care on non-serious adverse events, but trial sequential analysis (required information size not reached) showed that the result was severely underpowered to confirm or reject realistic intervention effects. Meta-analyses and trial sequential analyses (boundary for futility crossed) showed that we could reject that hydroxychloroquine versus control reduced the risk of death and serious adverse events by 20%. Meta-analyses and trial sequential analyses (boundary for futility crossed) showed that we could reject that lopinavir-ritonavir versus control reduced the risk of death, serious adverse events, and mechanical ventilation by 20%. All remaining outcome comparisons showed that we did not have enough information to confirm or reject realistic intervention effects. Nine single trials showed statistically significant results on our outcomes, but were underpowered to confirm or reject realistic intervention effects. Due to lack of data, it was not relevant to perform network meta-analysis or possible to perform individual patient data meta-analyses.

No evidence-based treatment for COVID-19 currently exists. Very low certainty evidence indicates that corticosteroids might reduce the risk of death, serious adverse events, and mechanical ventilation; that remdesivir might reduce the risk of serious adverse events; that intravenous immunoglobin might reduce the risk of death and serious adverse events; that tocilizumab might reduce the risk of serious adverse events and mechanical ventilation; and that bromhexine might reduce the risk of non-serious adverse events. More trials with low risks of bias and random errors are urgently needed. This review will continuously inform best practice in treatment and clinical research of COVID-19.

PROSPERO CRD42020178787.